molecular formula C17H26O3 B12402929 (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid

(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid

Cat. No.: B12402929
M. Wt: 280.4 g/mol
InChI Key: NISAHDHKGPWBEM-FNHLFAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nonylphenoxy)acetic acid-d2 is a deuterium-labeled derivative of 2-(4-Nonylphenoxy)acetic acid. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nonylphenoxy)acetic acid-d2 typically involves the deuteration of 2-(4-Nonylphenoxy)acetic acid. The process begins with the ethoxylation of nonylphenol, followed by esterification to produce the final deuterated product . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 2-(4-Nonylphenoxy)acetic acid-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of specialized equipment and reactors is common to handle the large volumes and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nonylphenoxy)acetic acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Nonylphenoxy)acetic acid-d2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Nonylphenoxy)acetic acid-d2 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s distribution and transformation within the system. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-Nonylphenoxy)acetic acid-d2 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in studies requiring precise tracking and quantification of the compound .

Properties

Molecular Formula

C17H26O3

Molecular Weight

280.4 g/mol

IUPAC Name

2,2-dideuterio-2-(4-nonylphenoxy)acetic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2

InChI Key

NISAHDHKGPWBEM-FNHLFAINSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)OC1=CC=C(C=C1)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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